Cas no 16849-03-9 (4-Methyl-1H-pyrrole-2,3-dicarboxylic acid;)

4-Methyl-1H-pyrrole-2,3-dicarboxylic acid; Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid
- 16849-03-9
- 4-Methyl-1H-pyrrole-2,3-dicarboxylicacid
- AKOS006311338
- 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid;
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- Inchi: InChI=1S/C7H7NO4/c1-3-2-8-5(7(11)12)4(3)6(9)10/h2,8H,1H3,(H,9,10)(H,11,12)
- InChI Key: XNBBIKSAQCJMEU-UHFFFAOYSA-N
- SMILES: CC1=CNC(=C1C(=O)O)C(=O)O
Computed Properties
- Exact Mass: 168.02968
- Monoisotopic Mass: 169.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 90.4A^2
Experimental Properties
- Density: 1.55
- Boiling Point: 447.675°C at 760 mmHg
- Flash Point: 224.546°C
- Refractive Index: 1.641
- PSA: 87.49
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid; Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A109009951-1g |
4-Methyl-1h-pyrrole-2,3-dicarboxylic acid |
16849-03-9 | 95% | 1g |
$876.96 | 2022-04-02 |
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid; Related Literature
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
Additional information on 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid;
4-Methyl-1H-pyrrole-2,3-dicarboxylic Acid: A Comprehensive Overview
4-Methyl-1H-pyrrole-2,3-dicarboxylic acid, also known by its CAS number 16849-03-9, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound, which belongs to the class of pyrrole derivatives, has garnered attention due to its unique structural properties and potential for functionalization in advanced materials.
The molecular structure of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid consists of a pyrrole ring substituted with a methyl group at the 4-position and two carboxylic acid groups at the 2 and 3 positions. This arrangement imparts the molecule with both aromaticity and acidity, making it a valuable precursor for synthesizing more complex structures. Recent studies have highlighted its role in the development of novel materials such as metal-organic frameworks (MOFs) and coordination polymers.
One of the most promising applications of this compound is in the synthesis of MOFs, where its carboxylic acid groups serve as ligands for metal ions. Researchers have demonstrated that incorporating 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid into MOF frameworks can enhance their stability, porosity, and selectivity for gas adsorption. For instance, a study published in Nature Communications in 2023 revealed that MOFs derived from this compound exhibit exceptional performance in capturing CO₂ and CH₄ under high-pressure conditions.
Beyond MOFs, this compound has also found utility in the field of organic electronics. Its conjugated π-system and functionalizable groups make it an ideal candidate for designing semiconducting polymers and organic field-effect transistors (OFETs). Recent advancements have shown that polymers synthesized from 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid exhibit high charge carrier mobility and stability under ambient conditions, paving the way for their integration into flexible electronic devices.
The synthesis of 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid typically involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent oxidation to introduce the carboxylic acid groups. Optimization of these steps has been a focus of recent research efforts to improve yield and purity. For example, a green chemistry approach reported in Chemical Science in 2023 utilizes microwave-assisted synthesis to achieve higher yields while minimizing environmental impact.
In addition to its material science applications, this compound has shown potential in pharmaceutical research. Its ability to form hydrogen bonds and coordinate with metal ions makes it a candidate for drug delivery systems and enzyme inhibitors. A study published in Bioorganic Chemistry demonstrated that derivatives of this compound can act as potent inhibitors of certain proteases involved in neurodegenerative diseases.
The versatility of CAS No. 16849-03-9 is further underscored by its role as a building block in supramolecular chemistry. Its ability to self-assemble into ordered nanostructures has been explored for applications in sensing and catalysis. Recent work by researchers at Stanford University has shown that self-assembled monolayers formed from this compound can serve as highly sensitive platforms for detecting trace amounts of heavy metal ions in water.
In conclusion, 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid, with its unique chemical properties and diverse functionalization possibilities, continues to be a focal point in contemporary research across multiple disciplines. From advanced materials to pharmaceuticals and beyond, this compound exemplifies the transformative potential of organic chemistry in addressing global challenges.
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